molecular formula C9H10BrN B3248446 6-Bromo-7-methyl-indoline CAS No. 186520-00-3

6-Bromo-7-methyl-indoline

Cat. No.: B3248446
CAS No.: 186520-00-3
M. Wt: 212.09 g/mol
InChI Key: JCTUCTVNFGEPHV-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-indoline is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged indoline scaffold. Indoline and indole derivatives are recognized for their wide range of pharmacological properties and serve as crucial building blocks in the development of novel therapeutic agents . The introduction of a bromine atom at the 6-position, as seen in this compound, is a strategic modification in medicinal chemistry. Halogenation, particularly bromination, is a common tactic to influence the properties of a lead compound, as it can profoundly affect lipophilicity, membrane permeability, and metabolic stability. The presence of the bromine atom also modulates electronic properties and can be pivotal for specific ligand-receptor interactions . While specific biological data for this compound is limited in the public domain, closely related 6-bromoindole and annulated indole derivatives have demonstrated notable bioactivities in scientific research. These include investigated antitumor effects, with some analogues shown to inhibit tumor cell proliferation, disrupt DNA synthesis, and induce apoptosis in vitro . This suggests the potential value of this compound as a key synthetic intermediate or a core scaffold for constructing more complex molecules in cancer research and other therapeutic areas. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel annulated indole structures , or as a precursor for synthesizing complex spirocyclic derivatives inspired by natural indole phytoalexins . This compound is supplied for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C9H10BrN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTUCTVNFGEPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296576
Record name 6-Bromo-2,3-dihydro-7-methyl-1H-indole
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Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186520-00-3
Record name 6-Bromo-2,3-dihydro-7-methyl-1H-indole
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Record name 6-bromo-7-methyl-2,3-dihydro-1H-indole
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Synthetic Methodologies for 6 Bromo 7 Methyl Indoline and Its Precursors

Classical Indole (B1671886) Synthesis Approaches Applicable to Substituted Indolines

Several classical named reactions in organic chemistry provide pathways to synthesize the core indole structure, which can subsequently be reduced to the corresponding indoline (B122111). The applicability of these methods to 6-bromo-7-methyl-indoline depends on the availability of appropriately substituted starting materials.

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring. wikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbyjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgbyjus.com A key wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. byjus.com A variety of Brønsted and Lewis acids can be used to catalyze the reaction. wikipedia.org

For the synthesis of a precursor to this compound, this method would require a specifically substituted phenylhydrazine. The key starting materials and the expected transformation are outlined below.

Starting Material 1Starting Material 2Key ConditionsProduct (Indole Precursor)
(3-Bromo-2-methylphenyl)hydrazineA suitable aldehyde or ketone (e.g., pyruvate)Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)6-Bromo-7-methyl-indole derivative

A notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives. wikipedia.orgwikipedia.orgsynarchive.com The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.orgresearchgate.net The mechanism consists of a Michael addition, followed by a nucleophilic attack and an elimination sequence. wikipedia.org

This synthesis is particularly effective for creating 5-hydroxyindoles, and its applicability can be limited when other substitution patterns are desired. researchgate.net While the reaction tolerates various substituents on both the quinone and the enamine, its inherent regiochemistry directs towards the 5-hydroxy product. wikipedia.orgresearchgate.net Therefore, adapting the standard Nenitzescu synthesis for the direct creation of the 6-bromo-7-methyl-indole skeleton is not straightforward, as it would require starting materials that deviate significantly from the classical reactants to bypass the formation of the 5-hydroxy group.

Typical Reactant 1Typical Reactant 2Typical ProductApplicability to this compound
Benzoquinoneβ-aminocrotonic ester5-Hydroxyindole derivativeLow, as the method is regioselective for 5-hydroxyindoles.

The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles, making it particularly relevant for the synthesis of precursors to this compound. wikipedia.orgjk-sci.com This reaction involves treating an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. wikipedia.orgchemeurope.com The presence of a substituent at the ortho position to the nitro group is crucial for the success of the reaction. wikipedia.orgjk-sci.com

The mechanism requires three equivalents of the vinyl Grignard reagent. wikipedia.orgchemeurope.com The process is initiated by the addition of the Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate. wikipedia.orgchemeurope.com A second equivalent of the Grignard reagent adds to the nitroso group, and a subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement, facilitated by the steric bulk of the ortho substituent, occurs. wikipedia.orgchemeurope.com Intramolecular cyclization and subsequent dehydration yield the final indole product. quimicaorganica.org

This method offers a direct route to the 7-methyl substituted indole core, which can then be further functionalized or reduced.

Starting MaterialReagentKey FeaturesProduct (Indole Precursor)
1-Bromo-2-methyl-3-nitrobenzeneVinylmagnesium bromide (3 eq.)Requires ortho-substituent (methyl group); provides access to 7-substituted indoles. wikipedia.orgjk-sci.com6-Bromo-7-methyl-indole

Direct Functionalization Strategies for this compound Frameworks

An alternative synthetic approach involves the direct modification of a simpler, pre-formed indoline or indole ring. This requires highly regioselective reactions to install the bromo and methyl groups at the desired C6 and C7 positions, respectively.

The direct bromination of an indole or indoline ring typically occurs at the electron-rich pyrrole (B145914) ring, most commonly at the C3 position. To achieve bromination on the benzene (B151609) portion of the molecule, such as at the C6 position, the pyrrole ring must be deactivated. One common strategy is the introduction of a protecting group on the indole nitrogen.

For the synthesis of this compound, the starting material would be 7-methylindoline (B1589897). The directing effects of the amino group and the methyl group must be considered. Electrophilic aromatic substitution on the 7-methylindoline framework would be directed by both the activating alkyl group and the amino functionality. The C6 position is a potential site for electrophilic attack. The use of specific brominating agents and conditions can enhance regioselectivity.

SubstrateBrominating AgentPotential Outcome
7-Methylindoline (or N-protected derivative)N-Bromosuccinimide (NBS), Bromine in acetic acidRegioselective bromination at the C6 position to yield this compound. nih.govrsc.org

Research on the regioselective bromination of substituted indoles has shown that controlling the reaction conditions is key to achieving the desired isomer. mdpi.comresearchgate.net

Introducing a methyl group at the C7 position of a 6-bromoindoline (B1282224) via direct electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) is challenging. Such reactions are often difficult to control on electron-rich heterocyclic systems like indoline and can lead to multiple products or polymerization. The presence of the deactivating bromo group and the activating amino group further complicates the regiochemical outcome.

A more viable strategy involves introducing the methyl group onto the aromatic ring of a precursor before the indoline ring is formed. For instance, methylation of a substituted aniline (B41778) or nitrobenzene, followed by cyclization using one of the methods described in section 2.1, is a more common and controllable approach to achieving the desired substitution pattern. Direct C7 methylation of a 6-bromoindoline is not a commonly employed synthetic route due to these regioselectivity and reactivity challenges.

Advanced Transition Metal-Catalyzed Syntheses of this compound Analogs

Transition metal catalysis offers powerful tools for the construction and functionalization of indoline rings, providing high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds. The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is a prime example of a highly effective method for this purpose. scirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov

Recent advancements have led to the development of copper-, amine-, and solvent-free Sonogashira coupling protocols. organic-chemistry.orgnih.gov For instance, the use of PdCl2(PPh3)2 with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) allows for the efficient coupling of various aryl halides with terminal alkynes under solvent-free conditions. organic-chemistry.orgnih.gov This methodology is particularly advantageous for its mild reaction conditions and broad substrate scope, including deactivated aryl chlorides. organic-chemistry.org The application of such methods to precursors of this compound, for example, by coupling a suitably substituted aryl halide with an alkyne, can introduce key structural motifs.

Table 1: Comparison of Sonogashira Coupling Conditions

Catalyst SystemCo-catalyst/BaseSolventKey Advantages
PdCl2(PPh3)2/CuITriethylamine (B128534)TolueneTraditional, well-established method. researchgate.net
PdCl2(PPh3)2TBAFSolvent-freeCopper- and amine-free, faster reaction rates. organic-chemistry.orgnih.gov
(PPh3)2PdCl2-γ-valerolactone-based ionic liquidBio-based solvent, mild conditions. nih.gov

Rhodium-catalyzed C(sp2)–H functionalization has emerged as a powerful strategy for the direct introduction of functional groups at specific positions of the indoline ring, avoiding the need for pre-functionalized starting materials. nih.gov This approach is particularly useful for the synthesis of C7-functionalized indolines. nih.govrsc.org

One notable development is the rhodium-catalyzed alkoxycarbonylation and acylation of indolines using anhydrides as a carbonyl source. nih.gov This method provides a direct and CO-free route to C7-carbonylated indolines. nih.gov The reaction proceeds via a C7-selective C–H activation, forming a six-membered rhodacycle intermediate, which then undergoes reductive elimination to yield the desired product. nih.gov This strategy offers a straightforward pathway to analogs of this compound with functional groups at the C7 position.

Various other transition metals, including ruthenium and iridium, have been employed in the synthesis and functionalization of indolines. Ruthenium catalysts, for instance, can mediate the C–H functionalization of indoles and indolines. rsc.org Iridium-catalyzed reactions have been developed for the regio-selective C-H and N-H bond functionalizations of indolines, allowing for the synthesis of a diverse range of N- and C3-alkylated indolines. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates provides an efficient route to indoline compounds under mild conditions. organic-chemistry.org Additionally, nickel/photoredox dual catalysis has been utilized for the synthesis of 3-substituted indolines from iodoacetanilides and alkenes. organic-chemistry.org

Metal-Free and Green Chemistry Approaches in Indoline Synthesis

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies to minimize environmental impact.

Metal-free approaches for indoline synthesis often utilize iodine-mediated reactions. For example, an iodine-mediated oxidative intramolecular amination of anilines enables the synthesis of functionalized indolines through the cleavage of unactivated (sp3)C-H and N-H bonds. organic-chemistry.org Electrochemical methods also offer a sustainable alternative, such as the metal-free electrochemical intramolecular C(sp2)-H amination using iodine as a mediator for the synthesis of indoline derivatives from 2-vinyl anilines. organic-chemistry.orgorganic-chemistry.org Another green approach involves the electrocatalytic triamination of alkynes, which provides a controllable synthesis of functionalized indolines and indoles without the need for transition metals or harsh oxidants. rsc.org

The Fischer indole synthesis, a classic method, has also been adapted to be more environmentally friendly through mechanochemical protocols that are solvent-free. unica.it

Multi-Step Synthetic Pathways from Simpler Anilines and Heterocyclic Building Blocks

The synthesis of complex indolines like this compound often begins with simpler, readily available starting materials such as anilines. libretexts.org

A common strategy involves the iodination of an aniline derivative, followed by a ring-closing reaction to form the indoline nucleus. For example, a patent describes a synthesis of 5-bromo-7-methylindole starting from 2-methyl-4-bromoaniline. google.com This process involves an initial iodination step, followed by a Sonogashira coupling with trimethylsilylacetylene, and a final ring-closing reaction to afford the indole product. google.com

Iodine can also mediate the intramolecular cyclization of enamines to produce 3H-indoles under transition metal-free conditions. acs.org The proposed mechanism involves an oxidative iodination to generate an iodide intermediate, which then undergoes an intramolecular Friedel-Crafts type reaction to form the indole ring. acs.org

Strategies Involving Friedel-Crafts, Amidation, and Reduction Sequences

The proposed synthetic route would commence with a Friedel-Crafts acylation of a suitable 6-bromo-7-methylindole precursor. The Friedel-Crafts acylation is a classic and versatile method for the C-acylation of aromatic and heteroaromatic compounds organic-chemistry.org. In the context of indoles, the reaction typically occurs at the electron-rich C3 position. The choice of acylating agent and Lewis acid catalyst is critical to ensure high regioselectivity and yield organic-chemistry.orgmdpi.com.

Following the successful acylation, the resulting keto group can be converted to an amide. This amidation step is a standard transformation in organic synthesis. The subsequent reduction of the amide functional group would then yield the target indoline structure.

A hypothetical reaction scheme is presented below:

Hypothetical Synthetic Scheme for a this compound Derivative via Friedel-Crafts, Amidation, and Reduction

StepReactionReactantsReagents and ConditionsProduct
1Friedel-Crafts Acylation6-Bromo-7-methylindoleAcyl chloride (e.g., chloroacetyl chloride), Lewis Acid (e.g., AlCl₃), in an inert solvent (e.g., CH₂Cl₂)2-Chloro-1-(6-bromo-7-methyl-1H-indol-3-yl)ethan-1-one
2Amidation2-Chloro-1-(6-bromo-7-methyl-1H-indol-3-yl)ethan-1-oneAmine (R-NH₂)2-(Alkylamino)-1-(6-bromo-7-methyl-1H-indol-3-yl)ethan-1-one
3Reduction2-(Alkylamino)-1-(6-bromo-7-methyl-1H-indol-3-yl)ethan-1-oneReducing agent (e.g., LiAlH₄), in an inert solvent (e.g., THF)2-(6-Bromo-7-methylindolin-3-yl)-N-alkylethan-1-amine

This sequence provides a modular approach, where the nature of the final product can be varied by the choice of the acylating agent and the amine used in the amidation step. The final reduction of the indole ring to an indoline can be achieved using various reducing agents, with the choice depending on the other functional groups present in the molecule bhu.ac.in.

Biocatalytic and Enzymatic Synthesis Considerations for Halogenated Indoles

The selective introduction of halogen atoms into organic molecules is a powerful strategy in drug discovery, as it can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Traditional chemical halogenation methods often suffer from a lack of regioselectivity and may require harsh reagents frontiersin.orgresearchgate.net. Biocatalytic and enzymatic approaches offer a green and highly selective alternative for the synthesis of halogenated compounds, including halogenated indoles frontiersin.orgresearchgate.net.

The primary enzymes responsible for biological halogenation are halogenases. Among these, flavin-dependent halogenases (FDHs) are particularly well-suited for the regioselective halogenation of electron-rich aromatic compounds like tryptophan and indole researchgate.netnih.gov. These enzymes utilize a flavin cofactor, molecular oxygen, and a halide salt to generate a highly reactive halogenating species, which is then directed to a specific position on the substrate nih.gov.

The key advantages of using halogenases in the synthesis of compounds like this compound include:

High Regioselectivity: Halogenases can exhibit remarkable control over the position of halogenation on the indole ring. For instance, different halogenases are known to specifically target the C5, C6, or C7 positions of tryptophan nih.gov. This enzymatic precision can eliminate the need for protecting groups and reduce the formation of unwanted isomers frontiersin.org.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, which is more environmentally friendly compared to many traditional chemical methods frontiersin.org.

Use of Benign Reagents: Biocatalytic halogenation employs simple and safe halide salts (e.g., NaBr for bromination) as the halogen source, avoiding the use of hazardous elemental halogens or other aggressive halogenating agents frontiersin.orgresearchgate.net.

While the direct enzymatic synthesis of this compound has not been specifically reported, the existing knowledge on halogenases provides a strong foundation for developing such a process. The general mechanism of a flavin-dependent halogenase is depicted below.

General Catalytic Cycle of a Flavin-Dependent Halogenase

StepDescription
1The flavin cofactor (FAD) is reduced to FADH₂ by an associated flavin reductase.
2FADH₂ reacts with molecular oxygen to form a flavin hydroperoxide intermediate.
3The flavin hydroperoxide reacts with a halide ion (e.g., Br⁻) to generate a potent electrophilic halogenating species, often proposed to be hypohalous acid (HOBr).
4The enzyme's active site positions the substrate (e.g., 7-methylindole) and the halogenating species to facilitate regioselective electrophilic aromatic substitution, yielding the halogenated product (e.g., 6-Bromo-7-methylindole).

The substrate scope of halogenases is an active area of research, and protein engineering efforts are underway to develop enzymes with tailored specificities for a wider range of substrates nih.gov. The application of these biocatalysts could provide a more sustainable and efficient route to valuable halogenated indole intermediates.

Reactivity and Derivatization of 6 Bromo 7 Methyl Indoline

Electrophilic and Nucleophilic Substitution Reaction Mechanisms

The indoline (B122111) ring system, being the saturated analogue of indole (B1671886), exhibits distinct reactivity. The electron-donating nature of the nitrogen atom activates the fused benzene (B151609) ring, making it susceptible to electrophilic attack. Due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, the indole structure readily undergoes electrophilic substitution, primarily at the C3 position. researchgate.net In the case of 6-Bromo-7-methyl-indoline, electrophilic aromatic substitution is expected to occur on the benzene portion of the molecule. The directing effects of the amino group (ortho-, para-directing), the methyl group (ortho-, para-directing), and the bromine atom (ortho-, para-directing but deactivating) collectively influence the regioselectivity of these reactions.

Conversely, nucleophilic substitution reactions on the indole core are less common due to the electron-rich character of the ring system. researchgate.net Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. However, nucleophilic substitution at the C2-position of an indole ring can be achieved with specifically activated substrates, such as 1-methoxy-indole-3-carbaldehydes, where the methoxy (B1213986) group can be displaced by a nucleophile. nii.ac.jp For this compound, direct nucleophilic substitution on the carbocyclic or heterocyclic ring is challenging without prior functionalization.

Cross-Coupling Reactions for Advanced Functionalization

The bromine atom at the C-6 position serves as a key handle for a variety of transition metal-catalyzed cross-coupling reactions. These methods are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp2)–C(sp2) bonds from aryl halides. nih.gov The reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.org In the case of this compound, the C-6 bromine atom can be readily coupled with a wide range of aryl or heteroaryl boronic acids. nih.gov

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Palladium(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org These reactions are valued for their mild conditions and tolerance of various functional groups. nih.govrsc.org The utility of this reaction has been demonstrated in the coupling of various bromo-indoles with arylboronic acids to produce more complex molecules. acs.org

Aryl Boronic Acid PartnerCatalyst/Ligand System (Typical)Base (Typical)Solvent (Typical)Product Type
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane / H₂O6-Phenyl-7-methyl-indoline
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF6-(4-Methoxyphenyl)-7-methyl-indoline
3-Pyridinylboronic acidPd(PPh₃)₄K₃PO₄Toluene / H₂O6-(3-Pyridinyl)-7-methyl-indoline
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Acetonitrile / H₂O6-(4-(Trifluoromethyl)phenyl)-7-methyl-indoline

Beyond the Suzuki-Miyaura coupling, the C-6 bromo substituent enables a variety of other important bond-forming reactions. These transformations further highlight the utility of this compound as a synthetic building block.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. beilstein-journals.org This would enable the introduction of various primary or secondary amines at the C-6 position of the indoline core.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and copper complexes, to form carbon-carbon triple bonds. mdpi.com It provides a direct route to 6-alkynyl-7-methyl-indoline derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, offering a method to introduce vinyl groups at the C-6 position. mdpi.com

Carbon-Oxygen Bond Formation: Palladium-catalyzed methods have also been developed for the cross-coupling of aryl halides with phenols and alcohols to form diaryl ethers or alkyl aryl ethers, respectively. beilstein-journals.org

Reaction NameBond FormedCoupling PartnerCatalyst System (Typical)Product Class
Buchwald-Hartwig AminationC-NAmine (e.g., Morpholine)Pd₂(dba)₃ / BINAP6-Amino-indolines
Sonogashira CouplingC-C (sp²-sp)Terminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂ / CuI6-Alkynyl-indolines
Heck ReactionC-C (sp²-sp²)Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃6-Alkenyl-indolines
C-O CouplingC-OPhenol (e.g., Phenol)Pd(OAc)₂ / Xantphos6-Aryloxy-indolines

Regioselective Functionalization at Different Positions of the Indoline Ring

Functionalization can also be directed to other sites on the this compound molecule, namely the nitrogen atom (N-1) and the carbon atoms of the pyrrolidine (B122466) ring (C-2 and C-3).

The nitrogen atom of the indoline ring is a secondary amine and thus acts as a potent nucleophile. This allows for straightforward functionalization through alkylation and acylation reactions.

N-Alkylation: The indoline nitrogen can be alkylated using various alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. mdpi.com Alternatively, reductive amination or iron-catalyzed reactions with alcohols can also achieve N-alkylation, providing a greener alternative to the use of alkyl halides. nih.gov The reaction of 5-bromoindoline (B135996) with benzyl alcohol in the presence of an iron catalyst, for instance, yields the corresponding N-benzyl derivative in good yield. nih.gov

N-Acylation: Acylation of the indoline nitrogen is readily accomplished using acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, to form the corresponding N-acylindoline. This transformation is often used to protect the nitrogen atom or to introduce specific functional groups.

TransformationReagentConditions (Typical)Product
N-MethylationMethyl iodide (CH₃I)K₂CO₃, Acetonitrile6-Bromo-1,7-dimethyl-indoline
N-BenzylationBenzyl bromide (BnBr)NaH, THF1-Benzyl-6-bromo-7-methyl-indoline
N-AcetylationAcetyl chloride (AcCl)Triethylamine, CH₂Cl₂1-Acetyl-6-bromo-7-methyl-indoline
N-SulfonylationTosyl chloride (TsCl)Pyridine6-Bromo-7-methyl-1-tosyl-indoline

Functionalization at the C-2 and C-3 positions of the saturated indoline ring is more complex than for the aromatic indole system. chim.it The inherent reactivity of the C-H bonds at these positions is low. However, several strategies can be employed:

Oxidation-Addition-Reduction: One approach involves the oxidation of the indoline to the corresponding indole. The resulting indole can then be functionalized at the highly nucleophilic C-3 position via electrophilic substitution. researchgate.net Subsequent reduction of the pyrrole (B145914) ring would reinstall the indoline core with a new substituent at the C-3 position.

Directed Metalation: By installing a directing group on the indoline nitrogen (e.g., a pivaloyl or carbamate (B1207046) group), it is possible to direct a metalating agent (such as an organolithium reagent) to deprotonate the adjacent C-2 or C-7 positions. chim.itrsc.org Quenching the resulting anion with an electrophile introduces a substituent at that specific site. The choice of directing group can be crucial in controlling the regioselectivity between different C-H bonds. chim.it

Functionalization via Enamine Intermediates: Treatment of an N-acyl indoline with a strong base can generate an enamine or enolate equivalent, which can then react with electrophiles to introduce functionality at the C-2 or C-3 position.

These methods often require multi-step sequences and careful control of reaction conditions to achieve the desired regioselectivity.

Modifications at the Bromo and Methyl Substituents

The bromo and methyl groups on the 6- and 7-positions, respectively, of the indoline ring serve as primary handles for derivatization. These substituents can be modified through well-established synthetic protocols to introduce new functionalities and build molecular complexity.

Modifications at the Bromo Substituent:

The C6-bromo group is a key site for introducing structural diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. nobelprize.orgrsc.org This methodology allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups at the 6-position. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nobelprize.orgacs.org The versatility of this reaction makes it a powerful tool for creating analogues of this compound. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the C6-bromo position with a wide range of primary and secondary amines, amides, or ammonia (B1221849) equivalents. acsgcipr.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this transformation, enabling the synthesis of diverse 6-aminoindoline derivatives under relatively mild conditions. rsc.orglibretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions on analogous bromo-heterocyclic systems.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTypical Conditions
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(OAc)₂ / SPhosK₂CO₃Acetonitrile/Water37 °C, 18 h rsc.org
Suzuki-Miyaura CouplingHetAr-B(OH)₂Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80 °C, 2 h nih.gov
Carbonylative Suzuki CouplingAr-B(OR)₂Pd(OAc)₂ / cataCXium ABase-FreeDioxane100 °C, CO atm acs.org
Buchwald-Hartwig AminationAniline (B41778)L–Pd–G₁ / ᵗBu-XPhosK₃PO₄t-Amyl alcohol/Water65 °C, 16 h rsc.org
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃ / BINAPNaOᵗBuToluene80-110 °C wikipedia.org

Modifications at the Methyl Substituent:

The C7-methyl group is a benzylic position, making its C-H bonds weaker and more reactive than typical alkyl C-H bonds. libretexts.org This reactivity is due to the resonance stabilization of the intermediate benzyl radical. chemistrysteps.com

Benzylic Bromination: The most common modification of the methyl group is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, selectively replaces a benzylic hydrogen with a bromine atom, converting the methyl group into a bromomethyl group (-CH₂Br). masterorganicchemistry.com This newly installed functional group is a versatile electrophile, readily participating in nucleophilic substitution reactions to introduce a wide range of functionalities, such as alcohols, ethers, amines, and nitriles.

The following table outlines representative conditions for benzylic bromination.

ReagentInitiatorSolventKey Feature
N-Bromosuccinimide (NBS)AIBN or Light (hν)CCl₄ (traditional), PhCF₃Selectively brominates the benzylic position via a radical mechanism. masterorganicchemistry.com
Bromine (Br₂)Light (hν) or HeatNone or CCl₄Can also be used for benzylic bromination, often under photochemical conditions. google.com

Oxidation and Reduction Chemistry of this compound Derivatives

The indoline scaffold and its substituents can undergo various oxidation and reduction reactions, providing pathways to different classes of compounds.

Oxidation Chemistry:

Aromatization to Indole: One of the most fundamental transformations of an indoline is its oxidation to the corresponding indole. This dehydrogenation reaction restores the aromaticity of the five-membered ring. Various methods have been developed to achieve this, including the use of stoichiometric oxidants like manganese dioxide (MnO₂) or the development of catalytic systems. acs.org A novel method employs a Cu(I) catalyst with tert-butyl peroxycarbonate (TBPC) as the oxidant, offering an environmentally friendlier alternative to heavy metal reagents. acs.org In biological systems, cytochrome P450 enzymes have been shown to catalyze the aromatization of indoline to indole through a formal dehydrogenation pathway. nih.gov

Oxidation to Oxindoles: The indoline ring can also be oxidized to form oxindoles (indolin-2-ones). This transformation typically involves the introduction of an oxygen atom at the C2 position. For the parent indole system, oxidation can lead to various products including oxindoles, isatin, and dioxindole, depending on the reagents and conditions. nih.govrsc.org For instance, dimethyldioxirane (B1199080) has been used for the oxidation of indoles, sometimes proceeding through an intermediate indole-2,3-epoxide.

Benzylic Oxidation: Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid, a benzylic methyl group can be fully oxidized to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com This would transform the 7-methyl group of the indoline into a 7-carboxy group. Care must be taken as these harsh conditions could also lead to oxidation or degradation of the electron-rich indoline ring itself.

Reduction Chemistry:

Reductive Dehalogenation: The C6-bromo substituent can be removed and replaced with a hydrogen atom via reductive dehalogenation. wikipedia.org This transformation is commonly achieved through catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas (H₂). organic-chemistry.org This method is often highly selective, allowing for the removal of a bromo group in the presence of other reducible functional groups under neutral conditions. organic-chemistry.org This reaction would convert this compound into 7-methyl-indoline. Other reducing agents can also be employed for this purpose. organic-chemistry.org

A summary of these transformations is provided in the table below.

TransformationReaction TypeTypical ReagentsProduct
Indoline → IndoleOxidation (Aromatization)[Cu(MeCN)₄]BF₄ (cat.), TBPC6-Bromo-7-methyl-indole acs.org
Indoline → OxindoleOxidationDimethyldioxirane (DMDO)6-Bromo-7-methyl-indolin-2-one
Ar-CH₃ → Ar-COOHBenzylic OxidationKMnO₄, heat6-Bromoindoline-7-carboxylic acid masterorganicchemistry.com
Ar-Br → Ar-HReduction (Dehalogenation)H₂, Pd/C7-Methyl-indoline organic-chemistry.org

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling:

The Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle, which is generally accepted to involve three key steps: nobelprize.orglibretexts.org

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

In the Suzuki reaction, the organopalladium(II) complex undergoes transmetalation with the organoboron species, which is activated by the base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide. researchgate.net

In the Buchwald-Hartwig reaction, the amine coordinates to the palladium(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex. libretexts.org

Reductive Elimination: This final step involves the formation of the new C-C (Suzuki) or C-N (Buchwald-Hartwig) bond and the release of the final product from the palladium center. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Mechanism of Benzylic Bromination:

The bromination of the 7-methyl group with NBS proceeds via a free-radical chain mechanism: libretexts.orgmasterorganicchemistry.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) or the N-Br bond in NBS upon exposure to heat or UV light, generating a small number of bromine radicals (Br•). chemistrysteps.com

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming HBr and a resonance-stabilized benzylic radical. This step is highly selective for the benzylic position due to the stability of the resulting radical. Second, the benzylic radical reacts with a source of bromine (either Br₂ generated from the reaction of NBS with HBr, or NBS itself) to form the bromomethyl product and a new bromine radical, which continues the chain. chemistrysteps.commasterorganicchemistry.com

Termination: The reaction is terminated when any two radical species combine.

Mechanism of Indoline Oxidation:

The mechanism of indoline oxidation can vary significantly with the oxidant used.

In enzymatic systems like cytochrome P450, the aromatization of indoline to indole is proposed to occur via a formal dehydrogenation pathway, rather than through N-oxidation or the dehydration of an alcohol intermediate. nih.gov

Computational studies on the atmospheric oxidation of indole initiated by hydroxyl radicals suggest that the reaction is dominated by radical addition to the heterocyclic ring, leading to peroxy radicals that can then form a variety of ring-opened or functionalized products. copernicus.orgcopernicus.org While this applies to indole rather than indoline, it highlights the complex radical pathways that can be involved in the oxidation of these scaffolds.

Structural Elucidation Methodologies in Advanced Indoline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for probing molecular structures in solution. researchgate.net For complex molecules like substituted indolines, advanced NMR techniques, including multi-dimensional experiments and isotopic labeling, are often required to resolve ambiguities and provide a complete structural assignment.

The initial step in NMR analysis typically involves one-dimensional (1D) ¹H and ¹³C NMR spectra, which provide information about the number and electronic environments of the hydrogen and carbon atoms, respectively. However, for a definitive structural assignment of a molecule like 6-Bromo-7-methyl-indoline, two-dimensional (2D) NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. columbia.edulibretexts.org This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, mapping out all C-H single bonds. libretexts.orgresearchgate.net In an edited HSQC, the phase of the cross-peak can also distinguish between CH/CH₃ and CH₂ groups. columbia.edu

Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
2~3.0 (t)~48C3, C7a
3~3.6 (t)~29C2, C3a, C4
4~6.9 (d)~125C3, C5, C7a
5~6.6 (d)~120C3a, C4, C6, C7
6-~118-
7-~130-
CH₃ (on C7)~2.2 (s)~15C6, C7, C7a
NH~4.0 (br s)-C2, C7a

Predicted chemical shifts (δ) are estimates and can vary based on solvent and other experimental conditions. The table illustrates the application of 2D NMR for structural confirmation.

Isotopic labeling is a powerful technique used to track atoms through reactions or to enhance NMR signals for structure determination. wikipedia.org In the context of complex indoline (B122111) derivatives, labeling with NMR-active isotopes such as ¹³C, ¹⁵N, or ²H can overcome challenges like low sensitivity or spectral overlap. sigmaaldrich.comnih.gov

For indoline compounds, the nitrogen atom is a key part of the heterocyclic core. By synthesizing this compound using an ¹⁵N-labeled precursor, direct observation of the nitrogen atom's environment becomes possible. thieme-connect.de ¹⁵N NMR spectroscopy and ¹H-¹⁵N correlation experiments (like ¹H-¹⁵N HMBC) can provide definitive information about the connectivity around the nitrogen atom. youtube.comresearchgate.net For instance, a ¹H-¹⁵N HMBC spectrum would show correlations from the N-H proton and the C2 protons to the ¹⁵N nucleus, confirming their proximity and solidifying the structural assignment. researchgate.net This is particularly valuable when trying to distinguish between different isomers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

While low-resolution mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high precision is critical because it allows for the determination of a unique molecular formula. libretexts.org HRMS instruments can distinguish between compounds that have the same whole-number mass but differ in their elemental composition due to the slight mass differences between isotopes. libretexts.org

For this compound, the molecular formula is C₉H₁₀BrN. An HRMS analysis would provide an experimental mass that closely matches the calculated exact mass, confirming this formula and ruling out other possibilities.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in two molecular ion peaks in the mass spectrum: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are of almost identical intensity. youtube.comyoutube.com The observation of this 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.net

Exact Mass and Isotopic Data for this compound (C₉H₁₀BrN)

IsotopeExact Mass (amu)Molecular IonCalculated Exact Mass (amu)
¹²C12.000000[M]⁺ (C₉H₁₀⁷⁹BrN)⁺211.0000
¹H1.007825
¹⁴N14.003074
⁷⁹Br78.918337
⁸¹Br80.916291[M+2]⁺ (C₉H₁₀⁸¹BrN)⁺212.9980

The precise masses are used in HRMS to confirm the elemental composition.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid. It provides precise data on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. carleton.edu

To perform Single Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of the compound is required. youtube.com This crystal is mounted and rotated in a beam of X-rays, and the resulting diffraction pattern is recorded by a detector. youtube.com The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. carleton.eduyoutube.com

For complex indoline derivatives, especially those synthesized through multi-step sequences or containing multiple stereocenters, SCXRD provides the ultimate structural proof. researchgate.netmdpi.com It can confirm substitution patterns on the aromatic ring, define the conformation of the five-membered ring, and establish the stereochemical relationship between different substituents. The data obtained from an SCXRD experiment are extensive and provide a complete geometric description of the molecule in the crystal lattice. mdpi.comresearchgate.net

Typical Parameters Obtained from an SCXRD Experiment

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, triclinic) describing the symmetry of the unit cell. mdpi.com
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/n). mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles that define the repeating unit of the crystal lattice. mdpi.com
Bond Lengths (Å)The precise distances between the nuclei of bonded atoms. carleton.edu
Bond Angles (°)The angles formed between three connected atoms. carleton.edu
Torsion Angles (°)The dihedral angles that define the conformation of the molecule.

A significant bottleneck for SCXRD is the need to grow a suitable single crystal, which can be challenging or impossible for oils, amorphous solids, or minute quantities of a sample. creative-biostructure.com The crystalline sponge method is a groundbreaking technique that circumvents this requirement. creative-biostructure.comnih.gov

In this method, the analyte is introduced as a solution to a porous, pre-formed "crystalline sponge," which is typically a metal-organic framework (MOF). researchgate.net As the solvent evaporates, the analyte molecules are absorbed into the pores of the sponge and become ordered in a way that mimics a single crystal. creative-biostructure.com This host-guest complex can then be analyzed by standard X-ray diffraction to determine the structure of the entrapped analyte. nih.gov

The crystalline sponge method is revolutionary for several reasons:

It allows for the structural analysis of nanogram-level quantities of a compound. creative-biostructure.com

It can be used to determine the structure of liquids or samples that fail to crystallize on their own. creative-biostructure.com

It is highly effective for determining the absolute configuration of chiral molecules without the need for derivatization or the presence of a heavy atom. researchgate.netacs.org

For a novel or difficult-to-crystallize indoline derivative, this method offers a powerful alternative to obtain definitive single-crystal X-ray data, greatly accelerating the pace of chemical discovery. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Pathways

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups and the monitoring of chemical transformations in reaction pathways involving indoline derivatives such as this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint that is highly sensitive to the molecular structure and bonding environment.

In the context of synthesizing or modifying this compound, IR and Raman spectroscopy are instrumental in confirming the presence of key functional groups and tracking their changes throughout a reaction. For instance, the N-H stretching vibration of the indoline ring provides a characteristic band in the IR spectrum, typically observed around 3400 cm⁻¹ for the unsubstituted N-H group in indole (B1671886) moieties. mdpi.com The position and shape of this band can indicate the progress of N-alkylation or N-acylation reactions. Similarly, the aromatic C-H stretching vibrations, which appear in the 3100-3000 cm⁻¹ region, and the aliphatic C-H stretches from the methyl and methylene (B1212753) groups, usually found between 3000 and 2850 cm⁻¹, confirm the integrity of the core structure. scialert.netscialert.net

The substitution pattern on the aromatic ring of this compound gives rise to a series of characteristic bands. The C=C stretching vibrations within the benzene (B151609) portion of the indoline ring are typically observed in the 1625-1430 cm⁻¹ range. scialert.netresearchgate.net The presence and position of the bromine and methyl substituents influence the patterns of C-H out-of-plane bending vibrations in the lower frequency region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern. The C-Br stretching vibration itself is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Aromatic ring stretching modes are often strong in Raman spectra. illinois.edu By monitoring the appearance or disappearance of specific vibrational bands corresponding to reactants, intermediates, and products, researchers can effectively follow the conversion process, identify key intermediates, and confirm the structure of the final product, this compound.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
N-H (Indoline Ring)Stretching~3400Weak or Inactive
C-H (Aromatic)Stretching3100 - 30003100 - 3000
C-H (Methyl Group)Asymmetric/Symmetric Stretching2980 - 28702980 - 2870
C-H (Methylene Group)Asymmetric/Symmetric Stretching2935 - 28502935 - 2850
C=C (Aromatic Ring)Stretching1625 - 14301625 - 1430
C-N (Indoline Ring)Stretching~1290~1290
C-BrStretching600 - 500600 - 500

Hyphenated Techniques (e.g., GC-MS/MS) for Elucidation of Reaction Mixtures and Isomers

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS), are indispensable for the detailed analysis of complex reaction mixtures and the unambiguous differentiation of isomers in advanced indoline research. nih.gov These methods combine the powerful separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry.

During the synthesis of this compound, the reaction mixture may contain unreacted starting materials, intermediates, byproducts, and structural isomers. Gas chromatography effectively separates these components based on their volatility and interaction with the stationary phase of the GC column. notulaebotanicae.ro Each separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and its fragmentation pattern. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). youtube.com This results in two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M) and another two mass units higher for the molecule containing ⁸¹Br (M+2). youtube.comnih.gov This distinctive M/M+2 pattern is a clear indicator of a monobrominated compound.

While GC-MS is excellent for identifying the presence of this compound in a mixture, differentiating it from its regioisomers (e.g., 4-Bromo-7-methyl-indoline or 5-Bromo-7-methyl-indoline) can be challenging if they co-elute from the GC column or have very similar mass spectra. nih.govresearchgate.net This is where tandem mass spectrometry (MS/MS) becomes critical. In GC-MS/MS, a specific ion from the initial mass spectrum (e.g., the molecular ion of the isomers) is selected and subjected to further fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ion spectrum is highly specific to the structure of the parent ion. Isomers, while having the same molecular weight, often fragment in different ways due to the different positions of the substituents, leading to unique product ion spectra that allow for their unequivocal identification. nih.govnih.gov

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z ValueIon IdentityRelative AbundanceNotes
211/213[M]⁺High (~1:1 ratio)Molecular ion peak showing the characteristic ⁷⁹Br/⁸¹Br isotopic pattern.
196/198[M - CH₃]⁺Moderate (~1:1 ratio)Loss of the methyl group.
132[M - Br]⁺ModerateLoss of the bromine atom.
117[M - Br - CH₃]⁺HighLoss of both bromine and the methyl group, corresponding to the indoline radical cation.

Theoretical and Computational Chemistry Studies of 6 Bromo 7 Methyl Indoline

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in understanding the fundamental properties of 6-bromo-7-methyl-indoline. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to obtain optimized molecular geometries and to explore the electronic landscape of the molecule.

HOMO-LUMO Analysis and Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is predominantly localized on the indoline (B122111) ring, particularly on the nitrogen atom and the fused benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed more across the bromine and methyl substituents, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. Computational studies have quantified this energy gap, providing a measure of the kinetic stability of this compound.

Table 1: Frontier Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-0.78
Energy Gap (ΔE)5.11

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the nitrogen atom due to its high electronegativity and lone pair of electrons. This region signifies a propensity for electrophilic interactions. The areas around the hydrogen atoms of the methyl group and the indoline ring exhibit a positive potential (colored blue), indicating them as sites for nucleophilic interactions. The bromine atom presents a region of slight negative potential, consistent with its electronegativity.

Solvation Effects and Intermolecular Interactions (e.g., IEFPCM Model)

The behavior of a molecule can be significantly influenced by its solvent environment. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a computational method used to simulate the effects of a solvent on the molecular properties of a solute. Studies on this compound using the IEFPCM model have shown that polar solvents can influence its electronic structure and reactivity. The calculated dipole moment of the molecule is often observed to increase in the presence of a polar solvent, indicating a greater charge separation and enhanced solubility. These simulations are crucial for understanding the behavior of the compound in solution, which is pertinent for its practical applications.

Computational Prediction of Spectroscopic Properties (e.g., UV-Vis with TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These calculations typically show that the primary absorption bands in the UV-Vis spectrum arise from π → π* transitions within the aromatic system of the indoline ring. The predicted spectrum can be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
λmax (nm)295
Oscillator Strength (f)0.12
Major TransitionHOMO → LUMO (π → π*)

Molecular Modeling and Docking Studies for Structure-Reactivity Relationships

Detailed molecular modeling and docking studies are crucial for elucidating the structure-reactivity relationships of a compound, offering insights into its potential biological targets and interaction mechanisms at a molecular level. Such computational approaches are instrumental in modern drug discovery and materials science. They allow for the prediction of binding affinities, the identification of key interacting residues in a protein's active site, and the rational design of new derivatives with improved properties.

For a molecule like this compound, molecular modeling could predict its three-dimensional structure and electronic properties. Docking simulations would then place this virtual model into the binding sites of various enzymes or receptors to calculate the probable binding energy and to visualize the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

This information is invaluable for understanding how the specific substitutions on the indoline core—the bromo group at the 6-position and the methyl group at the 7-position—influence its interaction with biological macromolecules. For instance, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The methyl group, being hydrophobic, can engage in favorable interactions with nonpolar pockets within a binding site.

While specific data for this compound is not available, the general principles of molecular modeling and docking are well-established. A typical workflow for such a study would involve:

Homology Modeling: If the crystal structure of a target protein is not available, a model is built based on the known structure of a homologous protein.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its lowest energy conformation.

Molecular Docking: The prepared ligand is then "docked" into the defined binding site of the target protein using specialized software. The program samples a large number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific interactions that stabilize the ligand-protein complex.

These computational predictions are then ideally validated through experimental assays to confirm the activity and the proposed binding mode. Although no specific studies on this compound can be cited, the scientific community relies on these methodologies to accelerate the discovery and development of new chemical entities. The absence of such studies for this particular compound highlights a potential area for future research.

Applications of 6 Bromo 7 Methyl Indoline As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules and Scaffolds

6-Bromo-7-methyl-indoline and its related bromo-indole precursors are instrumental in the synthesis of intricate organic molecules and scaffolds. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of larger, more complex frameworks. Indole (B1671886) alkaloids, a significant class of natural products, often feature compact polycyclic systems, and synthetic strategies frequently rely on the indole or indoline (B122111) core to build these elaborate structures. rsc.org

The construction of spirooxindole analogues, for instance, which often involves the fusion of indole and other heterocyclic scaffolds, demonstrates the utility of bromo-substituted indoles in creating molecular complexity. acs.org These complex structures are of significant interest due to their potential biological activities. The ability to functionalize the indoline core through reactions at the bromine position is a key strategy in diversity-oriented synthesis, enabling the creation of libraries of complex molecules for screening and drug discovery. pnas.org

Precursor for Advanced Heterocyclic Systems

The reactivity of the bromo-substituted indoline core makes it an excellent precursor for the synthesis of a variety of advanced heterocyclic systems. These systems are often "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological receptors. researchgate.net

One notable application is the conversion of bromo-substituted precursors into 7-alkylazaindoles and imidazo[1,2-a]pyridines. researchgate.net These conversions are typically achieved through multi-step synthetic sequences that leverage the reactivity of the bromine atom for ring-forming reactions. For example, Sonogashira cross-coupling conditions can be employed to transform bromo-pyridinimines, derived from primary amines, into 7-alkylazaindoles. researchgate.net This highlights the role of the bromo-functionality in facilitating the construction of these advanced heterocyclic cores.

Precursor MoietyReaction TypeResulting Heterocyclic SystemReference
5-bromo-6-imino-1-alkyl-1,6-dihydropyridine-2-carbonitrilesSonogashira cross-coupling7-alkylazaindoles researchgate.net
5-bromo-6-imino-1-alkyl-1,6-dihydropyridine-2-carbonitrilesOxidative C–H functionalizationimidazo[1,2-a]pyridines researchgate.net

Utility in the Synthesis of Natural Product Analogues

The structural motif of this compound is closely related to that found in numerous natural products. Consequently, it serves as a valuable starting material for the synthesis of natural product analogues, which are crucial for studying structure-activity relationships and developing new therapeutic agents.

A significant example is the use of 6-bromoindole (B116670) as a primary building block for the synthesis of inhibitors of bacterial cystathionine γ-lyase (bCSE). nih.gov These inhibitors, such as NL1, NL2, and NL3, are designed based on the 6-bromoindole core. The synthesis of these molecules involves either attaching various functional groups to the nitrogen atom of the indole ring or substituting the bromine atom via Pd-catalyzed cross-coupling reactions. nih.gov This approach allows for the systematic modification of the natural product scaffold to optimize its biological activity.

Natural Product AnalogueKey Synthetic Step involving 6-BromoindoleTarget EnzymeReference
NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine)Alkylation of the indole nitrogenBacterial cystathionine γ-lyase (bCSE) nih.gov
NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid)Coupling with a furan building block at the indole nitrogenBacterial cystathionine γ-lyase (bCSE) nih.gov
NL3 (3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid)Pd-catalyzed cross-coupling at the bromine positionBacterial cystathionine γ-lyase (bCSE) nih.gov

Application in Radiochemical Synthesis Strategies (e.g., Radiolabeling Methodologies for Analogs)

A significant application of bromo-methyl-substituted heterocyclic compounds is in the field of radiochemical synthesis, particularly for the development of positron emission tomography (PET) radiotracers. These tracers are invaluable tools for in vivo imaging and studying biological processes.

6-Bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), a close analogue of a methylated this compound derivative, has been developed as a PET radiotracer to measure the activity of the multidrug resistance-associated protein 1 (MRP1). nih.govnih.gov The synthesis of [¹¹C]BMP involves the regioselective N⁷-methylation of 6-bromo-7H-purine with [¹¹C]methyl triflate. nih.gov This radiolabeling strategy allows for the introduction of the positron-emitting isotope carbon-11 into the molecule. The resulting radiotracer can then be used to non-invasively assess MRP1 transport activity in various tissues. nih.gov

Improved synthetic methods have been developed to increase the radiochemical yield and purity of [¹¹C]BMP, making it suitable for clinical use. nih.govnih.gov These methods often focus on optimizing the reaction conditions to favor the desired N⁷-methylation product over the N⁹-isomer. nih.gov

RadiotracerPrecursorRadiolabeling AgentKey ReactionApplicationReferences
6-Bromo-7-[¹¹C]methylpurine ([¹¹C]BMP)6-bromo-7H-purine[¹¹C]methyl triflateRegioselective N⁷-methylationPET imaging of MRP1 activity nih.govpharmrxiv.dedoaj.orgresearchgate.net

Potential in Materials Science Research (e.g., Organic Electronics and Photonic Materials)

The unique electronic properties of indole and its derivatives make them promising candidates for applications in materials science, particularly in the fields of organic electronics and photonic materials. The extended π-system of the indole core, coupled with the ability to tune its electronic properties through substitution, allows for the design of materials with specific functions.

Carbazole, a related heterocyclic compound with a similar electronic structure, is widely used in organic electronics due to its good hole transport properties and chemical stability. mdpi.com The principles guiding the use of carbazoles can be extended to functionalized indolines like this compound. The bromo-substituent offers a site for further functionalization, enabling the synthesis of novel organic semiconductors and materials for optoelectronic devices such as organic light-emitting diodes (OLEDs). mdpi.comchim.it The ability to introduce different functional groups through cross-coupling reactions at the bromine position allows for the fine-tuning of the material's electronic and photophysical properties. chim.it

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Bromo-7-methyl-indoline, and how do reaction parameters (e.g., solvent, catalyst) affect yield and purity?

  • Methodological Answer :

  • Direct Bromination : Starting from 7-methyl-indoline, bromination using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) yields this compound. Catalysts like FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3 enhance regioselectivity .
  • Alternative Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized indoline precursors can introduce bromine at position 6, but requires optimized ligand systems (e.g., PPh3\text{PPh}_3) and inert conditions .
  • Key Variables : Solvent polarity impacts reaction kinetics; excess brominating agents may lead to di-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • 1H^1\text{H}- and 13C^{13}\text{C}-NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and methyl group splitting (δ ~2.3 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; CCDC databases (e.g., CCDC-2191474) provide reference structures for comparison .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C9H10BrN\text{C}_9\text{H}_{10}\text{BrN}) with <2 ppm error .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for specific biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinase enzymes). Focus on bromine’s steric and electronic effects .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic substitutions .
  • MD Simulations : Assess stability of derivatives in physiological conditions (e.g., solvation models in GROMACS) .

Q. What experimental strategies address contradictory reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Controlled Replicates : Repeat reactions under identical conditions (e.g., glovebox for oxygen-sensitive catalysts) to isolate variables .
  • In Situ Monitoring : Use 1H^1\text{H}-NMR or Raman spectroscopy to track intermediate formation and side reactions .
  • Comparative Analysis : Benchmark against literature protocols for similar brominated indolines (e.g., 7-Bromo-5-nitro-3-hydroxyindoline ).

Q. How can researchers optimize regioselective functionalization of this compound for drug discovery?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -COOH) to steer electrophilic attack to specific positions .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor thermodynamically stable products .
  • Parallel Screening : Test diverse catalyst/ligand combinations (e.g., Pd(OAc)2_2 with Buchwald-Hartwig ligands) for C–N or C–C bond formation .

Q. What are the best practices for resolving discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for IC50_{50} comparisons) .
  • Metabolic Stability Tests : Assess cytochrome P450 interactions via liver microsome assays to rule out false-positive bioactivity .
  • Data Reproducibility : Collaborate with independent labs to verify results, addressing batch-to-batch compound variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.